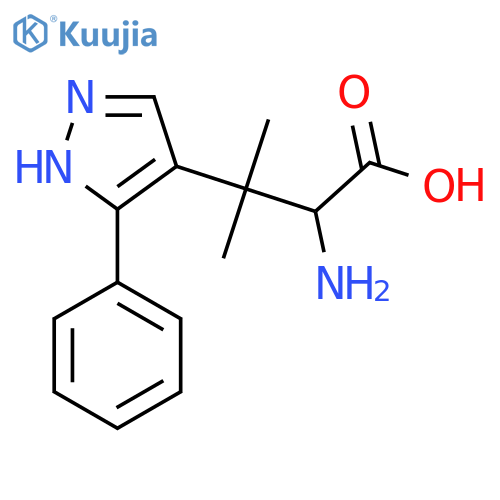

Cas no 2228088-51-3 (2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid)

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid

- 2228088-51-3

- EN300-1862374

-

- インチ: 1S/C14H17N3O2/c1-14(2,12(15)13(18)19)10-8-16-17-11(10)9-6-4-3-5-7-9/h3-8,12H,15H2,1-2H3,(H,16,17)(H,18,19)

- InChIKey: TXUGMMPZKOLXJP-UHFFFAOYSA-N

- ほほえんだ: OC(C(C(C)(C)C1C=NNC=1C1C=CC=CC=1)N)=O

計算された属性

- せいみつぶんしりょう: 259.132076794g/mol

- どういたいしつりょう: 259.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862374-0.25g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 0.25g |

$1657.0 | 2023-09-18 | ||

| Enamine | EN300-1862374-5.0g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 5g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1862374-10g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 10g |

$7742.0 | 2023-09-18 | ||

| Enamine | EN300-1862374-0.05g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 0.05g |

$1513.0 | 2023-09-18 | ||

| Enamine | EN300-1862374-0.5g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 0.5g |

$1728.0 | 2023-09-18 | ||

| Enamine | EN300-1862374-0.1g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 0.1g |

$1585.0 | 2023-09-18 | ||

| Enamine | EN300-1862374-5g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 5g |

$5221.0 | 2023-09-18 | ||

| Enamine | EN300-1862374-2.5g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 2.5g |

$3530.0 | 2023-09-18 | ||

| Enamine | EN300-1862374-1.0g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 1g |

$1801.0 | 2023-06-03 | ||

| Enamine | EN300-1862374-10.0g |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid |

2228088-51-3 | 10g |

$7742.0 | 2023-06-03 |

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

6. Back matter

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acidに関する追加情報

Comprehensive Overview of 2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 2228088-51-3)

2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 2228088-51-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This amino acid derivative features a unique structural framework, combining a phenylpyrazole moiety with a branched aliphatic chain, making it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a pharmacophore due to its ability to interact with biological targets, such as enzymes and receptors, in a selective manner.

The compound's molecular structure is characterized by the presence of a 3-phenyl-1H-pyrazol-4-yl group, which is known for its role in enhancing binding affinity and metabolic stability. This structural feature is often explored in the design of small molecule inhibitors and therapeutic agents. Recent studies have highlighted its relevance in addressing neurodegenerative diseases and inflammatory disorders, aligning with current trends in precision medicine and personalized therapeutics. The 2-amino-3-methyl substitution further contributes to its versatility, enabling modifications for improved bioavailability and target specificity.

In the context of drug development, CAS No. 2228088-51-3 has been investigated for its potential to modulate key signaling pathways, such as those involving kinase inhibition or GPCR interactions. These pathways are critical in conditions like cancer, autoimmune diseases, and metabolic syndromes, which are among the most searched topics in biomedical research today. The compound's synthetic accessibility and structural tunability make it a valuable scaffold for high-throughput screening and lead optimization campaigns.

From a chemical synthesis perspective, 2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid can be prepared via multi-step organic reactions, including condensation, cyclization, and functional group interconversion. Its chiral center at the 3-position introduces the possibility of enantioselective synthesis, which is crucial for achieving desired pharmacological profiles. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm its purity and structural integrity.

The growing interest in CAS No. 2228088-51-3 is also reflected in its applications beyond traditional medicine. For instance, it has been explored in agricultural chemistry for the development of plant growth regulators and pest control agents. Its bioactive properties make it a candidate for sustainable solutions in crop protection, addressing global concerns about food security and environmental sustainability. This dual utility in human health and agriculture underscores its multidisciplinary significance.

As the scientific community continues to explore the potential of 2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid, its role in innovative therapeutics and green chemistry is expected to expand. With advancements in computational modeling and AI-driven drug design, researchers can accelerate the discovery of derivatives with enhanced efficacy and safety profiles. This aligns with the increasing demand for next-generation pharmaceuticals and eco-friendly agrochemicals, making CAS No. 2228088-51-3 a compound of enduring relevance.

2228088-51-3 (2-amino-3-methyl-3-(3-phenyl-1H-pyrazol-4-yl)butanoic acid) 関連製品

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)

- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)

- 2137574-70-8(5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine)

- 2172601-07-7(9-(2,2-dimethylpropyl)-2,2-bis(fluoromethyl)-5-oxa-8-azaspiro3.5nonane)

- 2171416-56-9(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)

- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)

- 1260220-48-1(tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate)

- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)

- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)